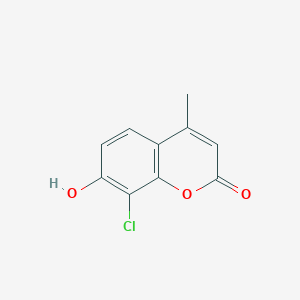

4-Methyl-7-hydroxy-8-chlorocoumarin

Description

Significance of Coumarin (B35378) Derivatives in Chemical and Biological Sciences

The significance of coumarin derivatives is rooted in their diverse and potent biological activities. These compounds are known to interact with a multitude of enzymes and receptors within living organisms through non-covalent bonds. prepchem.com This has led to the discovery of a wide spectrum of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and antitumor activities. prepchem.commdpi.com For instance, certain 4-hydroxycoumarin (B602359) derivatives are recognized for their anticoagulant properties, a characteristic not inherent to the parent coumarin molecule itself. nih.gov

Beyond their medicinal applications, coumarin derivatives are also valued for their unique photophysical properties. Many of these compounds are highly fluorescent and are utilized as laser dyes. niscpr.res.in Their luminescent characteristics are a result of the electron-rich conjugated π-π systems within their structure. nih.gov This has also led to their use in the development of fluorescent probes and biological stains for monitoring enzymatic activities and other biological events in living cells. orientjchem.org

Contextualization of Substituted Coumarins in Contemporary Research

The functionalization of the basic coumarin scaffold has become a cornerstone of modern medicinal chemistry. mdpi.com Researchers have found that the introduction of various substituents at different positions on the coumarin ring can significantly modulate the compound's biological and physicochemical properties. nih.govmdpi.com Positions 3, 4, 7, and 8 have been particularly noted as sites where substitutions can influence pathological and biological processes. nih.gov

Contemporary research efforts often focus on creating hybrid molecules that combine the coumarin scaffold with other pharmacologically active moieties to develop multifunctional agents. For example, the synthesis of coumarin-based compounds bearing alkylpiperazine and arylpiperazine chains has been explored for their inhibitory activity against certain human carbonic anhydrase isoforms. nih.gov Similarly, the incorporation of thiosemicarbazide (B42300) and thiazolidinone moieties onto a 7-hydroxy-4-methylcoumarin core has been shown to enhance its antioxidant and antifungal properties. nih.gov The introduction of halogens, such as bromine, has also been investigated in the context of creating novel anticancer agents.

Overview of the 4-Methyl-7-hydroxy-8-chlorocoumarin Framework as a Research Subject

The introduction of a chlorine atom at the 8-position is of particular interest. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The presence of a halogen can affect factors such as lipophilicity, metabolic stability, and binding interactions with target proteins.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H7ClO3 |

|---|---|

Poids moléculaire |

210.61 g/mol |

Nom IUPAC |

8-chloro-7-hydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C10H7ClO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,1H3 |

Clé InChI |

RYRYTRRZFMEHRM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2Cl)O |

Origine du produit |

United States |

Biological Activity Research and Mechanistic Investigations of 4 Methyl 7 Hydroxy 8 Chlorocoumarin and Analogues

Enzyme Inhibition Studies and Mechanistic Elucidation

The 4-methyl-7-hydroxycoumarin core structure is a versatile scaffold that has been explored for its inhibitory effects on a wide range of enzymes. Modifications at various positions on the coumarin (B35378) ring significantly influence potency and selectivity, leading to the development of specialized inhibitors for different therapeutic targets.

DNA Gyrase Inhibition (Insights from Related Coumermycins)

Coumarin-based compounds are a well-established class of DNA gyrase inhibitors. nih.gov DNA gyrase, a type II topoisomerase found in bacteria, is a crucial enzyme for DNA replication and transcription, making it an effective target for antibacterial agents. nih.govnih.govresearchgate.net The inhibitory action of coumarins, such as the natural antibiotic coumermycin A1, stems from their ability to bind to the GyrB subunit of the DNA gyrase enzyme. nih.govscielo.br

This binding occurs at the ATP-binding site, and coumarins act as competitive inhibitors of ATP hydrolysis, a process essential for the enzyme's function. nih.govscielo.br The aminocoumarin class, in particular, has been shown to be potent against DNA gyrase. scielo.br For instance, coumermycin A1 is a highly potent inhibitor, with one molecule capable of trapping two ATP-binding sites simultaneously, locking the enzyme in an inhibited state. scielo.br The structural basis for this interaction has been elucidated through X-ray crystallography, revealing that the deoxy-sugar moiety of the aminocoumarin overlaps with the ATP binding site. scielo.br The affinity of these compounds is influenced by various structural features, such as the hydroxybenzoate isopentenyl moiety and the 5'-alkyl group on the noviose sugar of coumarins like clorobiocin. nih.gov While compounds like chlorobiocic acid and 3-(carbobenzoxyamino)-4,7-dihydroxy-8-methylcoumarin are effective gyrase inhibitors, their antibacterial activity against whole cells can be limited, likely due to poor cell penetration. nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibition and Selectivity

Coumarin derivatives have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. nih.gov Inhibition of these enzymes is a key strategy in treating neurodegenerative conditions like Parkinson's and Alzheimer's diseases, as well as depression. csic.es The coumarin scaffold is considered ideal for developing MAO inhibitors. nih.govecancer.org

Many coumarin derivatives show a preference for inhibiting MAO-B, with IC50 values often in the micromolar to low-nanomolar range. nih.govnih.gov The selectivity and potency are highly dependent on the substitution patterns on the coumarin ring. csic.esecancer.org For example, studies on 7-hydroxy-4-methylcoumarin derivatives with 8-amide and 8-carbamate substitutions have yielded potent and selective MAO-A inhibitors. mdpi.com Specifically, N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide was identified as a highly selective, irreversible hMAO-A inhibitor with an IC50 of 15.0 nM, significantly more potent than the reference drug moclobemide. mdpi.com Its selectivity for MAO-A over MAO-B was over 6,666-fold. frontiersin.org

The position of substituents plays a crucial role. Phenyl substitution at the C-3 position tends to enhance MAO-B inhibition, while substitution at the C-4 position often favors MAO-A inhibition. nih.govecancer.org Lipophilic interactions are also important in modulating MAO-B inhibition. nih.gov A study of 3-aryl-4-hydroxycoumarins found that a chloro group at the C-6 position of the coumarin ring improved both inhibitory activity and selectivity for MAO-B. nih.gov The most active compounds often feature methyl, methoxy, or bromine substituents on a 3-phenylcoumarin (B1362560) scaffold. nih.gov

Below is a table summarizing the MAO inhibitory activity of selected 7-hydroxy-4-methylcoumarin analogues:

Cholinesterase (AChE and BChE) and Beta-Secretase (BACE-1) Inhibition in Neurodegenerative Disease Models

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease (AD). nih.govdrugbank.com The coumarin scaffold has been widely explored for developing inhibitors of these enzymes, as well as beta-secretase 1 (BACE-1), another key enzyme in AD pathology. nih.govosti.gov

Coumarin-based compounds have shown potent, dual inhibitory activity. nih.gov For example, coumarin–triazole hybrids have been synthesized as multitarget-directed ligands. nih.gov One such hybrid, with an 8-acetylcoumarin core, demonstrated significant inhibition of AChE (IC50 = 2.57 µM), BChE (IC50 = 3.26 µM), and BACE-1 (IC50 = 10.65 µM). nih.gov Dihydroxanthyletin-type coumarins isolated from Angelica decursiva also exhibited dose-dependent inhibition of all three enzymes, with IC50 values in the low micromolar range. osti.gov Kinetic studies revealed these compounds act as mixed-type or noncompetitive inhibitors. osti.gov

The substitution pattern is critical for activity. Research has shown that incorporating a catalytic site-interacting moiety at the C-3 and C-4 positions of the coumarin ring is a common strategy in designing effective AChE inhibitors. nih.gov The natural coumarin glycyrol (B26511) was found to inhibit BChE and AChE with IC50 values of 7.22 µM and 14.77 µM, respectively. elsevierpure.com

The following table presents inhibitory data for selected coumarin analogues against cholinesterases and BACE-1.

Carbonic Anhydrase Inhibition

Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors with a unique mechanism of action. nih.govmdpi.com CAs are metalloenzymes involved in various physiological and pathological processes, including tumorigenesis, where isoforms hCA IX and XII are upregulated. selleckchem.com Unlike classical sulfonamide inhibitors, coumarins act as suicide or prodrug inhibitors. nih.gov The enzyme's own esterase activity hydrolyzes the coumarin's lactone ring, forming a 2-hydroxy-cinnamic acid derivative. nih.gov This product then binds to the entrance of the enzyme's active site, away from the catalytic zinc ion, leading to potent and often isoform-selective inhibition. nih.gov

Research on 4-chloromethyl-7-hydroxy-coumarin derivatives showed inhibitory effects on human carbonic anhydrases I and II (hCA I and hCA II). A series of 8-substituted 7-hydroxy-4-methylcoumarins featuring alkylpiperazine and arylpiperazine chains displayed nanomolar potency against the cancer-related hCA IX and hCA XII, with high selectivity over the cytosolic isoforms hCA I and II. Similarly, other coumarin derivatives have shown selective inhibition against these tumor-associated isoforms in the low micromolar or nanomolar range. selleckchem.com

The nature and position of substituents on the coumarin ring are critical factors determining the inhibitory properties. nih.gov For instance, in a study on bacterial CAs, 4-methyl-7-diethylamino-coumarin was the most effective inhibitor against NgCAα from Neisseria gonorrhoeae (KI = 28.6 µM), while 7-hydroxy-8-acetyl-coumarin was most potent against VchCAα from Vibrio cholerae (KI = 39.8 µM).

Phosphatase Inhibition

Coumarin derivatives have also been identified as inhibitors of various phosphatases, which are key regulators of cellular signaling pathways and are implicated in diseases like cancer and diabetes. selleckchem.com One important family of phosphatases is the Cell Division Cycle 25 (CDC25) group, which are key regulators of the cell cycle and are often overexpressed in cancer. nih.govselleckchem.com

A novel coumarin-quinone hybrid, designated SV37, was synthesized and shown to efficiently inhibit all three human CDC25 isoforms (A, B, and C) with IC50 values ranging from 1 to 9 µM, acting in a mixed-type inhibitory fashion. selleckchem.com This compound was shown to induce cell death in breast cancer cell lines, highlighting the therapeutic potential of targeting CDC25 phosphatases with coumarin-based structures. selleckchem.com

Another critical target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway, making it a target for type 2 diabetes treatment. osti.gov A screening of natural products identified a 4-phenylcoumarin (B95950) derivative, 5-O-(β-D-glucopyranosyl)-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin, as an inhibitor of PTP1B. Furthermore, an in silico study screened a large library of coumarin derivatives against the phosphatase of SARS-CoV-2, identifying several compounds with high docking scores, suggesting potential inhibitory activity.

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

Inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a well-established therapeutic approach for managing post-prandial hyperglycemia in type 2 diabetes. Coumarin and its derivatives have gained significant attention for their potential to inhibit these enzymes.

Studies have shown that various coumarins can potently inhibit both α-amylase and α-glucosidase. For example, from the flower of Edgeworthia gardneri, a coumarin dimer (compound 4) displayed an IC50 of 90 µg/mL against α-amylase and 86 µg/mL against α-glucosidase. Another compound (compound 3) from the same source was a potent noncompetitive inhibitor of α-glucosidase with an IC50 of 18.7 µg/mL. An in silico investigation of 80 novel coumarin derivatives identified a compound, CD-59, as a potential dual inhibitor of both enzymes.

Structure-activity relationship studies on arylidene-based sesquiterpene coumarins revealed interesting α-amylase inhibition, with some derivatives showing significantly greater potency (IC50 = 7.24 µM) than the standard drug acarbose (B1664774) (IC50 = 9.83 µM). frontiersin.org These findings underscore the potential of the coumarin scaffold in developing new agents for the management of diabetes.

Table of Compounds

HIV-1 Integrase Inhibition

Coumarin derivatives have been a focal point of research for developing new anti-HIV agents due to their diverse biological activities. gavinpublishers.comresearchgate.net Studies have shown that the coumarin scaffold is a viable starting point for designing inhibitors that target various stages of the HIV replication cycle. gavinpublishers.comnih.gov A key viral enzyme, HIV-1 integrase (IN), is essential for integrating the viral DNA into the host cell's genome and represents a critical target for antiretroviral therapy. nih.gov

Research into structure-activity relationships has provided valuable insights. For instance, the addition of a 7-hydroxy group to bis-coumarin structures was found to improve their potency as HIV-1 integrase inhibitors. nih.gov Furthermore, certain phenylcoumarins have been identified as suppressors of HIV transcription. nih.gov The investigation of a 3-(2-chlorophenyl)coumarin derivative demonstrated its ability to inhibit HIV replication, although the precise mechanism was not fully elucidated. nih.gov Other studies have focused on 4-hydroxycoumarin (B602359) derivatives, which have shown potential as antagonists of the viral Tat protein, another crucial component for viral transcription. nih.gov While direct studies on 4-Methyl-7-hydroxy-8-chlorocoumarin are not extensively documented in this context, the established anti-HIV potential of coumarin scaffolds, particularly those with hydroxyl and chloro substitutions, suggests that it could be a promising candidate for further investigation as an HIV-1 integrase inhibitor. gavinpublishers.comnih.govnih.gov

Antimicrobial Research Pathways

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents, with coumarin derivatives emerging as a promising class of compounds. researchgate.netnih.gov

Coumarin-based compounds have demonstrated a wide spectrum of antibacterial activity. ijpcbs.com The introduction of a halogen, such as chlorine, into the coumarin structure is a known strategy for enhancing this activity. ijpcbs.com For example, a study on flavones derived from coumarins noted that the presence of a chloro group improved antibacterial effects. ijpcbs.com Similarly, a 6-chloro-coumarin derivative was effective against Staphylococcus aureus, exhibiting both antibacterial and anti-biofilm properties. nih.gov

Derivatives of 4-hydroxycoumarin are recognized for their notable antibacterial capabilities against both Gram-positive and Gram-negative bacteria. samipubco.com The core structure of 4-Methyl-7-hydroxycoumarin itself serves as a platform for developing more potent agents. While specific data on the 8-chloro derivative is limited, the collective evidence strongly supports the antibacterial potential of this substitution pattern.

Table 1: Antibacterial Activity of Selected Chloro-Coumarin Analogues

| Compound Description | Bacterial Strain | Activity/Effect |

|---|---|---|

| 6-chloro-coumarin derivative | Staphylococcus aureus | Antibacterial and anti-biofilm activity. nih.gov |

| Flavones with chloro group | Not specified | Enhanced antibacterial activity. ijpcbs.com |

The antifungal potential of coumarins is well-established, with various derivatives showing significant efficacy against pathogenic fungi. researchgate.netnih.gov The parent compound, coumarin, induces apoptosis in Candida albicans, a common human fungal pathogen. nih.gov

Structure-activity relationship studies indicate that substitutions on the coumarin ring are critical for antifungal action. The presence of a 4-methyl group and a 7-hydroxy group, as seen in the target compound's backbone, contributes positively to antifungal effects. hu.edu.jo Specifically, the 4-methyl group appears important for activity against Fusarium culmorum. tandfonline.com Furthermore, substitutions at the C3 and C4 positions have been highlighted for their role in enhancing inhibitory effects against various fungi. hu.edu.jo While direct testing of this compound is not widely reported, the known antifungal properties of its core structure suggest it is a candidate for antifungal drug development. hu.edu.jotandfonline.com

The primary proposed mechanism for the antibacterial action of coumarin derivatives involves the disruption of the bacterial cell membrane. nih.gov Phenolic compounds, including coumarins, are believed to target the cytoplasmic membrane, leading to a cascade of fatal events for the bacterium. nih.gov

Studies on a related phenolic compound, 3-p-trans-coumaroyl-2-hydroxyquinic acid, demonstrated that it damages the cytoplasmic membrane of S. aureus. This damage results in membrane hyperpolarization, a loss of membrane integrity, and subsequent leakage of essential intracellular components. nih.gov The compound appears to interact with both membrane lipids and proteins, causing severe morphological changes to the cell. nih.gov The general mechanism of chlorine as a disinfectant also involves attacking the microbial cell wall, altering its permeability, and disrupting internal enzymatic reactions. nih.gov

For antifungal activity, particularly against C. albicans, the mechanism involves the induction of apoptosis. This process is characterized by an increase in intracellular reactive oxygen species (ROS), alterations in mitochondrial function, and elevated cytosolic calcium levels, ultimately leading to programmed cell death. nih.gov It is plausible that this compound employs a similar dual-pronged attack: membrane disruption against bacteria and apoptosis induction against fungi, with the chloro- and hydroxyl- groups playing key roles in this bioactivity.

Anticancer Research Perspectives

Coumarin scaffolds are extensively investigated for their anticancer properties, demonstrating low toxicity and the ability to inhibit cellular proliferation through various mechanisms. gavinpublishers.comnih.gov

A significant aspect of the anticancer potential of coumarins lies in their ability to induce apoptosis, or programmed cell death, in cancer cells. Research has shown that substitutions at the C8 position of the coumarin ring can yield compounds with potent cytotoxic and apoptotic effects. nih.govnih.gov

For example, novel 8-amido isocoumarin (B1212949) derivatives were found to be highly cytotoxic to human breast cancer cell lines (MCF-7 and MDA-MB-231) while being less toxic to non-tumorigenic cells. nih.gov These compounds were confirmed to induce apoptosis through flow cytometry and morphological analysis, which revealed apoptotic blebs on the cancer cell surfaces. nih.gov Similarly, a study on 3,5,8-trisubstituted coumarins identified a compound with potent antiproliferative activity against MCF-7 cells that was superior to the standard drug staurosporine. nih.gov This compound was found to alter the cell cycle and significantly increase both early and late-stage apoptosis, an effect linked to the reduction of topoisomerase IIβ expression. nih.gov

Other coumarin derivatives have been shown to induce apoptosis in breast cancer models by modulating the expression of key apoptosis-related genes such as BCL-2, caspase-9, COX-2, and c-Myc. nih.gov Given the strong evidence for apoptosis induction by C8-substituted coumarins, this compound represents a molecule of high interest for future anticancer research.

Table 2: Apoptotic Activity of Selected C8-Substituted Coumarin Analogues

| Compound Description | Cancer Cell Line | Key Findings |

|---|---|---|

| 8-amido isocoumarin derivatives | MCF-7, MDA-MB-231 (Breast) | Potent cytotoxic and apoptotic effects; induced morphological changes consistent with apoptosis. nih.gov |

| 3,5,8-trisubstituted coumarin | MCF-7 (Breast) | Potent antiproliferative activity; altered cell cycle and significantly increased apoptosis; reduced topoisomerase IIβ expression. nih.gov |

Investigations into Cell Cycle Arrest Mechanisms

Research into the specific cell cycle arrest mechanisms of this compound is not extensively detailed in the reviewed scientific literature. However, studies on analogous coumarin compounds provide insights into their potential effects on cell cycle progression.

For instance, investigations into coumarin and its metabolite, 7-hydroxycoumarin, have demonstrated their ability to inhibit the growth of non-small cell lung carcinoma (NSCLC) cell lines by inducing cell cycle arrest in the G1 phase. This effect was observed through flow cytometry analysis after treating the cells with these compounds. While apoptosis was also noted at higher concentrations in adenocarcinoma cell lines, the primary cytostatic action in squamous lung carcinoma cells was an increase in G1 phase arrest.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

Direct studies on the modulation of the PI3K/Akt/mTOR pathway by this compound are not prominently featured in the available research. However, research on structurally similar coumarins indicates that this class of compounds can influence key intracellular signaling pathways.

A study on the anti-cancer potential of 4-Methyl-7-hydroxy coumarin in a mouse model of skin cancer revealed its ability to modulate various signaling proteins. The administration of this synthetic coumarin led to the positive modulation of several biomarkers, suggesting its potential signaling pathways. These included the down-regulation of the Aryl hydrocarbon receptor and Proliferating Cell Nuclear Antigen (PCNA), as well as the up-regulation of apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. The study also noted the modulation of Akt, a key component of the PI3K/Akt/mTOR pathway. nih.gov

Furthermore, research on other natural compounds has highlighted the therapeutic potential of targeting the PI3K/Akt/mTOR pathway. For example, the flavonoid prunetrin (B192197) has been shown to induce apoptosis and decrease cell viability in liver cancer cells by inhibiting the mTOR/AKT signaling pathway. mdpi.com While not a coumarin, this research underscores the importance of this pathway as a target for anti-cancer agents.

Role in Overcoming Multidrug Resistance and Angiogenesis Inhibition

There is limited specific information regarding the role of this compound in overcoming multidrug resistance and inhibiting angiogenesis. However, studies on related coumarin derivatives offer some understanding of these processes.

In the context of multidrug resistance, the metabolite 7-hydroxycoumarin glucuronide has been identified as a substrate for the multidrug resistance-associated proteins MRP3 and MRP4. This suggests a role for these transporters in the excretion of coumarin metabolites.

Regarding angiogenesis, the effects of coumarin derivatives appear to be varied. One study found that 7,8-Diacetoxy-4-methylcoumarin (B1216158) (DAMC) and other acetoxycoumarins act as inducers of angiogenesis. nih.gov These compounds were observed to augment the expression of vascular endothelial growth factor (VEGF) in human peripheral blood mononuclear cells. nih.gov Conversely, other research has indicated that 4-methylumbelliferone (B1674119), another name for 7-hydroxy-4-methylcoumarin, can inhibit angiogenesis both in vitro and in vivo. thegoodscentscompany.com

Anti-inflammatory Response Investigations

While direct investigations into the anti-inflammatory response of this compound are not widely documented, extensive research has been conducted on the anti-inflammatory properties of its analogues.

Studies on 4-methylcoumarin (B1582148) derivatives have demonstrated their potential to modulate inflammatory pathways. For example, 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) were found to inhibit the production of nitric oxide (NO), thromboxane (B8750289) (TX)B2, prostaglandin (B15479496) (PG)E2, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov DAEMC also showed an inhibitory effect on inducible nitric oxide synthase (iNOS) protein expression. nih.gov

Similarly, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) and its acetylated derivatives, 8-acetoxy-4-methylcoumarin (8AMC) and 7,8-diacetoxy-4-methylcoumarin (DAMC), have been shown to downregulate the expression of NO, PGE2, and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. researchgate.net These compounds were also found to inhibit the phosphorylation of MAPKs (ERK, JNK, p38) and NF-κB. researchgate.net Another analogue, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC), has been reported to suppress the production of NO, PGE2, IL-6, IL-1β, and TNF-α in LPS-stimulated macrophages by inhibiting NF-κB and MAPK activation. nih.gov Furthermore, 7-hydroxy-4-methylcoumarin (hymecromone) has been shown to reduce the production of pro-inflammatory cytokines and inhibit NF-κB activity in macrophage cells. researchgate.net

Biopesticidal and Insecticidal Efficacy Studies

Research into the biopesticidal and insecticidal efficacy of this compound is limited. However, studies on its parent compound, 4-methyl-7-hydroxy coumarin, and its brominated derivatives have shown significant potential in this area. nih.govresearchgate.net

Brominated derivatives of 4-methyl-7-hydroxy coumarin have demonstrated potent larvicidal activity against the mosquito vectors Aedes aegypti and Culex quinquefasciatus. nih.govresearchgate.net One of the most effective compounds identified was 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one, which exhibited significant larval mortality at low concentrations. nih.gov

The larvicidal activity of these compounds is highlighted in the table below.

| Compound | Test Organism | LC50 (ppm) | Mortality |

|---|---|---|---|

| 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one | C. quinquefasciatus (IVth instar larvae) | 1.49 | 100% at 10 ppm |

| 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one | A. aegypti (IVth instar larvae) | 2.23 | 100% at 25 ppm |

| 3-bromo-7-hydroxy-4-methyl-chromen-2-one | A. aegypti & C. quinquefasciatus | Moderate Activity | N/A |

| 3-bromo-4-methyl-2'-oxo-2H-chromen-7-yl acetate | A. aegypti & C. quinquefasciatus | Moderate Activity | N/A |

In addition to larvicidal effects, certain brominated derivatives of 4-methyl-7-hydroxy coumarin have also shown remarkable ovicidal activity against mosquito eggs. nih.gov The compounds 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one and its acetylated analogue were particularly effective. nih.govresearchgate.net

Key findings on the ovicidal activity are summarized below.

| Compound | Test Organism | Dose (ppm) | Effect |

|---|---|---|---|

| 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one | A. aegypti & C. quinquefasciatus | 100 | 80-85% reduction in egg hatching |

| 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2'-oxo-2H-chromen-7-yl acetate | A. aegypti & C. quinquefasciatus | 100 | 80-85% reduction in egg hatching |

A significant observation from these studies was that the larvae that did hatch from treated eggs exhibited 100% mortality in the subsequent instars, indicating a lasting effect of these compounds. nih.gov

Choleretic Activity and Biliary Secretion Mechanisms

Research into the choleretic effects of coumarin compounds suggests that their ability to increase bile flow is closely linked to their metabolic transformation within the liver. While direct studies on this compound are limited, the general mechanism for choleretic activity in this class of compounds provides a strong indication of its likely physiological actions.

The primary proposed mechanism for the choleretic action of coumarin derivatives involves their metabolism into glucuronide conjugates. nih.govjst.go.jp It is suggested that a hydroxyl group that can be converted into a glucuronide is a key structural feature for exerting a significant choleretic effect. nih.govjst.go.jp These resulting metabolites, primarily glucuronides, are then actively secreted as organic anions into the biliary tree. nih.govjst.go.jp This active transport process is believed to be coupled with the movement of cations such as sodium (Na+) or potassium (K+). nih.govjst.go.jp The increased concentration of these organic anions and electrolytes in the bile canaliculi creates an osmotic gradient, which in turn drives the passive movement of water into the bile, thereby increasing its volume and flow. nih.govjst.go.jp

Studies on analogous compounds, such as 4-methylumbelliferone (hymecromone), have demonstrated this principle. Following administration, these compounds are conjugated in the liver to form glucuronides, which are then rapidly excreted into the bile. nih.govjst.go.jp The biliary concentration of these metabolites substantially accounts for the observed increase in bile secretion. nih.govjst.go.jp This process highlights the liver's role in not only metabolizing these compounds but also in utilizing them to modulate bile production.

In contrast, coumarin derivatives that are metabolized into different types of metabolites, which are excreted more slowly, tend to exhibit weaker choleretic effects. nih.govjst.go.jp This further supports the hypothesis that the rapid secretion of glucuronide conjugates is the principal driver of the choleretic activity observed with certain coumarin compounds. nih.govjst.go.jp

While specific data for this compound is not available, its chemical structure, featuring a hydroxyl group at the C7 position, aligns with the requirements for this proposed mechanism of action. It is therefore plausible that its choleretic activity, if present, would follow a similar pathway of hepatic glucuronidation and subsequent osmotic-driven biliary secretion.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substitution at C-8 on Biological Activity and Selectivity

The C-8 position of the coumarin (B35378) nucleus is a critical site for substitution, significantly modulating the molecule's pharmacological profile. The introduction of substituents at this position can alter the electron density of the aromatic ring, influencing binding affinities and biological activity.

Role of Halogenation (Chlorine at C-8) on Pharmacological Profiles

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a chlorine atom at the C-8 position of the 4-methyl-7-hydroxycoumarin scaffold can profoundly impact its pharmacological profile through several mechanisms, including steric, electronic, and lipophilic effects.

Studies on chlorinated coumarins have demonstrated their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. Research involving 6-chloro and 7-chloro substituted coumarins has shown that the position of the chlorine atom is critical for activity. For example, in a study of 4-phenylcoumarin (B95950) derivatives, a 7-chloro substitution resulted in the most active compound against both replicating and non-replicating M. tuberculosis nih.govnih.gov. While this research did not specifically test an 8-chloro derivative, it highlights the significant role of chlorination in conferring antimycobacterial properties. It is believed that both chlorination and bromination can increase antimicrobial activity researchgate.net. The chlorine atom at C-8 in 4-Methyl-7-hydroxy-8-chlorocoumarin would increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Furthermore, the electron-withdrawing nature of chlorine influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target enzymes or receptors.

Table 1: Antimycobacterial Activity of Chlorinated 4-Phenylcoumarin Analogs

| Compound | Substitution | MIC against M. tuberculosis (μg/mL) |

|---|---|---|

| 6-chloro-4-phenyl-2H-chromen-2-one | 6-Chloro | >128 |

| ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | 6-Chloro, 3-Ethoxycarbonyl | 32.2 |

| 7-chloro-4-phenyl-2H-chromen-2-one | 7-Chloro | 23.9 |

| ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | 7-Chloro, 3-Ethoxycarbonyl | 125.9 |

Data sourced from studies on chlorinated 4-phenylcoumarins, which provide context for the potential activity of 8-chloro substituted analogs nih.gov.

Influence of Substituents at C-3, C-4, C-6, and C-7 on Activity

C-3 Position: While this compound is unsubstituted at the C-3 position, modifications at this site are known to significantly impact activity. For instance, the introduction of aryl groups or other pharmacophores at C-3 has been explored for developing anticancer and anti-inflammatory agents abap.co.in. In some cases, an ethyl ester substitution at C-3 can enhance anti-tuberculosis activity when paired with a C-6 chloro group nih.govacs.org.

C-4 Position: The methyl group at the C-4 position is a common feature in many biologically active coumarins. This small alkyl group can influence the molecule's lipophilicity and steric interactions within a binding pocket. The presence of a methyl group can also affect the metabolic stability of the compound.

C-6 Position: Substitution at the C-6 position has been shown to be important for antifungal activity. The introduction of electron-withdrawing groups like nitro or acetate at this position can favor activity mdpi.com.

C-7 Position: The hydroxyl group at C-7 is a key feature for many biological activities, including antioxidant and antifungal effects nih.gov. It can act as a hydrogen bond donor, facilitating strong interactions with enzyme active sites. The versatility of the 7-substituted coumarin scaffold has been demonstrated in its use for developing neuronal enzyme inhibitors and antimycobacterial agents nih.gov. The ability of the coumarin moiety to engage in various interactions, such as hydrogen bonds, π–π stacking, and hydrophobic interactions, contributes to its diverse pharmacological profile, with the type and placement of functional groups determining the specific activity nih.gov.

Correlating Molecular Structure with Enzyme Binding Affinity and Specificity

The specific three-dimensional arrangement of atoms and functional groups in this compound determines its ability to bind to specific biological targets, such as enzymes, with high affinity and selectivity. The coumarin scaffold is recognized for its capacity to form multiple types of interactions within a binding site nih.gov.

Hydrogen Bonding: The 7-hydroxyl group is a potent hydrogen bond donor, which can anchor the molecule in the active site of an enzyme. The carbonyl oxygen of the lactone ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) ring and the C-4 methyl group provide hydrophobic surfaces that can interact with nonpolar amino acid residues in an enzyme's binding pocket.

Halogen Bonding: The C-8 chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

π–π Stacking: The aromatic benzopyrone ring system can engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on the interaction of various coumarin derivatives with enzymes like Cytochrome P450 (CYP) isoforms have shown that substitutions significantly affect substrate selectivity and binding modes nih.govacs.org. The specific pattern of substituents on this compound would therefore be expected to confer selectivity for certain enzyme targets over others.

Effects of Structural Modifications on Intracellular Access and Target Interaction

For a compound to exert a biological effect, it must typically cross cellular membranes to reach its intracellular target. The physicochemical properties of this compound, which are dictated by its structural modifications, govern its ability to do so.

The permeability of coumarins across cell membranes is influenced by factors such as lipophilicity and polarity. A study on 18 different coumarins showed that they are generally highly permeable, suggesting they are well-absorbed researchgate.net. The type and position of substituents were found to be more critical for permeability than the number of substituents researchgate.net.

Lipophilicity: The methyl group at C-4 and the chlorine atom at C-8 increase the lipophilicity of the coumarin core, which generally favors passive diffusion across the lipid bilayers of cell membranes.

Polarity: The hydroxyl group at C-7 introduces a polar region to the molecule. The balance between the lipophilic and polar characteristics is crucial for optimal cell permeability.

Topological Polar Surface Area (TPSA): TPSA is a descriptor known to be associated with cell membrane permeability. Studies on the germination-inhibiting effects of coumarins suggest that TPSA is a significant factor, with lower TPSA values potentially correlating with higher activity, possibly due to better membrane penetration biorxiv.org.

Once inside the cell, the structural features of the molecule dictate its interaction with the target. For instance, certain coumarin derivatives have been shown to disrupt the integrity of bacterial cell membranes, an effect that is structure-dependent nih.govresearchgate.net. The specific substitutions on this compound would determine its mechanism of action, whether through direct membrane disruption or interaction with a specific intracellular enzyme or receptor.

Based on the conducted research, there is currently insufficient specific data available in publicly accessible literature to generate a detailed and scientifically accurate article on the computational chemistry and molecular modeling of This compound that adheres to the strict outline provided.

The required in-depth research findings for Density Functional Theory (DFT) calculations, including HOMO-LUMO analysis and the determination of electronic chemical potential and hardness, molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) model development, and quantum chemical analysis of photophysical properties specifically for this compound could not be located.

Therefore, it is not possible to provide the requested article without compromising the core requirements of scientific accuracy and strict adherence to the specified topics for "this compound".

Advanced Analytical and Spectroscopic Characterization Methodologies in Coumarin Research

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy would be employed to identify the key functional groups within 4-Methyl-7-hydroxy-8-chlorocoumarin. The analysis would focus on identifying characteristic absorption bands, such as the O-H stretch of the hydroxyl group, the C=O stretch of the lactone ring, C-Cl stretching, aromatic C=C bending, and C-H vibrations. The specific frequencies of these bands would provide direct evidence of the compound's functional makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR would be used to determine the number of different types of protons and their connectivity. Key signals would include the hydroxyl proton, the aromatic protons on the benzene (B151609) ring, and the protons of the C-4 methyl group. Their chemical shifts, integration values, and coupling patterns would confirm the substitution pattern.

¹³C NMR would provide information on the carbon skeleton of the molecule, with distinct signals expected for the carbonyl carbon of the lactone, the carbons of the aromatic ring (including those bonded to the hydroxyl, chloro, and methyl groups), and the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be utilized to determine the molecular weight of this compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₇ClO₃. The isotopic pattern of the molecular ion peak, showing signals for [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, would be definitive evidence for the presence of a single chlorine atom. Analysis of the fragmentation pattern would further help in confirming the structure by identifying stable fragment ions formed by the loss of groups like CO, CH₃, or Cl.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the conjugated π-system of the coumarin (B35378) core. The absorption spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* transitions. These values are useful for confirming the conjugated system and can be used to determine the concentration of the compound in a solution according to the Beer-Lambert law.

Fluorescence Spectroscopy for Luminescent Behavior Analysis

Many coumarin derivatives are known for their fluorescent properties. Fluorescence spectroscopy would be used to characterize the luminescent behavior of this compound. This analysis involves measuring the excitation and emission spectra to determine the wavelengths of maximum excitation and emission. The quantum yield and fluorescence lifetime could also be determined to fully characterize its photophysical properties, which are highly sensitive to the specific substitution pattern on the coumarin ring.

Until dedicated synthesis and characterization of this compound are published, the detailed experimental data for these analytical methods remain unavailable.

Future Research Directions and Translational Perspectives

Development of Innovative Synthetic Routes for C-8 Functionalization

The synthesis of coumarin (B35378) derivatives has traditionally been dominated by classic name reactions such as the Pechmann, Perkin, and Knoevenagel condensations. The synthesis of the parent 7-hydroxy-4-methylcoumarin, for instance, is commonly achieved via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776). youtube.comresearchgate.netresearchgate.net However, achieving regioselective functionalization, particularly at the C-8 position of the coumarin nucleus, presents a significant synthetic challenge that requires more advanced strategies.

Future research is geared towards developing more efficient and versatile methods for direct C-8 functionalization. Conventional methods to introduce a substituent at the C-8 position often involve electrophilic substitution reactions on the pre-formed coumarin ring. For example, the Duff reaction can be used to introduce a formyl group at the C-8 position of 7-hydroxy-4-methylcoumarin, which can then serve as a handle for further modifications. researchgate.netrsc.orgresearchgate.net Similarly, the Fries rearrangement of O-acyl derivatives can direct substitution to the C-6 and C-8 positions. arkat-usa.org

For the direct synthesis of 4-Methyl-7-hydroxy-8-chlorocoumarin, innovative routes could explore:

Direct C-H Chlorination: Investigating transition-metal-catalyzed or photoredox-catalyzed C-H activation/chlorination reactions would represent a significant leap in synthetic efficiency. These methods could bypass multi-step sequences, offering a more atom-economical and environmentally benign approach.

Post-Synthetic Modification: The development of post-synthetic modification strategies on functionalized frameworks, such as zeolitic imidazolate frameworks (ZIFs), offers a novel pathway for creating functionalized materials. rsc.orgresearchgate.net Applying similar principles to coumarin synthesis could enable late-stage C-8 chlorination.

Flow Chemistry: Utilizing microreactor technology could enable precise control over reaction parameters (temperature, pressure, reaction time) for hazardous or highly exothermic chlorination reactions, improving safety and yield.

These advanced synthetic methodologies are crucial for building libraries of C-8 functionalized coumarins, enabling a more thorough exploration of their structure-activity relationships.

Exploration of Novel Biological Targets and Therapeutic Applications for 8-Chlorocoumarins

Coumarin derivatives are known to exhibit a wide array of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govnih.gov The introduction of a chlorine atom at the C-8 position of the 4-methyl-7-hydroxycoumarin scaffold can significantly modulate its biological profile by altering its lipophilicity, electronic distribution, and steric interactions with biological targets.

Future research should focus on a systematic evaluation of this compound against a panel of novel biological targets.

Anticancer Activity: While many coumarins show antitumor potential by inhibiting signaling pathways like PI3K/AKT/mTOR or inducing apoptosis, the specific effects of 8-chloro substitution are underexplored. nih.govnih.gov A study on the parent compound, 4-methyl-7-hydroxycoumarin, demonstrated its potential in a mouse model of skin cancer by down-regulating the Aryl hydrocarbon receptor and up-regulating apoptotic proteins like Bax, Caspase-3, and Caspase-9. nih.gov Investigating whether the 8-chloro derivative enhances these effects or engages different targets is a promising avenue.

Neuroprotective Agents: The related compound 7,8-dihydroxy-4-methylcoumarin (B1670369) has been shown to protect against oxidative stress and ischemic brain injury by scavenging free radicals and regulating hippocalcin (B1178934) expression. nih.gov Given that oxidative stress is a key factor in neurodegenerative diseases, exploring the antioxidant and neuroprotective capabilities of this compound is warranted.

Enzyme Inhibition: Coumarins are known inhibitors of various enzymes, including monoamine oxidase (MAO), acetylcholinesterase, and kinases. nih.govnih.gov The electronic properties of the C-8 chloro group could enhance binding affinity and selectivity for specific enzyme active sites. Systematic screening against enzyme families implicated in diseases like Alzheimer's or cancer could uncover new therapeutic leads.

Table 1: Potential Biological Targets for this compound

| Therapeutic Area | Potential Molecular Target(s) | Rationale for Investigation |

|---|---|---|

| Oncology | PI3K/AKT/mTOR pathway proteins, Caspases (3, 9), Aryl hydrocarbon receptor | Parent coumarins show activity; halogenation may enhance potency or alter mechanism. nih.govnih.govnih.gov |

| Neurodegeneration | Enzymes involved in oxidative stress, Hippocalcin | Related dihydroxy-coumarins are neuroprotective; chloro-substitution may modulate antioxidant capacity. nih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Coumarin scaffold is present in antibiotics like novobiocin; functionalization can yield new antimicrobial agents. arkat-usa.org |

Integration of this compound into Advanced Materials Science as a Fluorescent Probe or Dye

7-Hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or 4-MU) is a renowned fluorophore, widely used as a fluorescent probe and laser dye. smolecule.comresearchgate.net Its fluorescence is notably pH-dependent, making it a valuable tool for biological assays and environmental sensing. aatbio.com The integration of a chlorine atom at the C-8 position is expected to modulate its photophysical properties, opening new avenues in materials science.

The heavy atom effect of chlorine could potentially:

Enhance Intersystem Crossing: This could lead to the development of novel photosensitizers for photodynamic therapy (PDT) or triplet-triplet annihilation upconversion systems.

Shift Emission/Excitation Wavelengths: Halogenation can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra. Fine-tuning these properties is crucial for developing probes for multi-color imaging and specific analyte detection. caymanchem.com For example, the related 7-amino-4-methylcoumarin (B1665955) is a laser dye that emits in the blue region. medchemexpress.com

Alter Quantum Yield and Lifetime: The electron-withdrawing nature of chlorine can influence the fluorescence quantum yield and lifetime, which could be exploited for developing more sensitive fluorescent sensors.

Future research directions include:

Developing Fluorescent Probes: Conjugating this compound to specific recognition moieties could create highly selective probes for detecting metal ions, reactive oxygen species, or specific biomolecules. nih.gov

Creating Advanced Dyes: The modified photophysical properties could make this compound a candidate for use in organic light-emitting diodes (OLEDs) or as a specialized laser dye. Research into coumarin derivatives for OLEDs has focused on achieving emissions across the visible spectrum, including orange-red light. ktu.edu

Functional Films and Materials: Incorporating the dye into polymer matrices, such as chitosan (B1678972) films, could lead to new fluorescent materials for applications in packaging, security, or biomedical devices. researchgate.net

Table 2: Comparison of Photophysical Properties of Related Coumarins

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Application/Feature |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | ~340-360 | ~450-460 | pH-sensitive fluorescent standard. aatbio.comnih.gov |

| 7-Amino-4-methylcoumarin | ~351 | ~430 | Blue-emitting laser dye and probe. medchemexpress.com |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | ~358 | ~455 | Fluorophore for flow cytometry and FISH. caymanchem.com |

Advanced Computational Design and Optimization of Coumarin-Based Bioactive Molecules

Computational chemistry provides powerful tools for accelerating the drug discovery and materials design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are invaluable for understanding how structural modifications impact the properties of coumarin derivatives. rsc.orgnih.gov

Future computational research on this compound should focus on:

Predictive QSAR Models: Developing 3D-QSAR models for series of 8-halogenated coumarins can help predict the biological activity of novel, unsynthesized analogues and guide the design of more potent compounds. nih.gov

Target Identification and Docking Studies: Molecular docking can be used to screen this compound against libraries of biological targets (e.g., kinases, proteases) to identify potential new therapeutic applications. nih.govacs.org For identified targets, docking can elucidate the specific binding interactions, explaining the role of the C-8 chloro group in enhancing affinity or selectivity.

Optimization of Photophysical Properties: Time-dependent density functional theory (TD-DFT) calculations can predict the absorption and emission spectra of new derivatives. This allows for the in-silico design of fluorophores with desired wavelengths, quantum yields, and environmental sensitivity before committing to synthetic efforts.

Pharmacokinetic (ADMET) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, helping to prioritize compounds with favorable drug-like properties early in the development pipeline.

By integrating these computational approaches with synthetic chemistry and biological testing, the development of optimized coumarin-based molecules for specific therapeutic and material science applications can be significantly streamlined.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-4-methylcoumarin (4-MU, 4-Methylumbelliferone) |

| Resorcinol |

| Ethyl acetoacetate |

| 8-Formyl-7-hydroxy-4-methylcoumarin |

| 7,8-Dihydroxy-4-methylcoumarin |

| Novobiocin |

| 7-Amino-4-methylcoumarin |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin |

| 7-Hydroxy-4-methylcoumarin-3-acetic acid, SE |

| Bax |

| Caspase-3 |

| Caspase-9 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-7-hydroxy-8-chlorocoumarin, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of coumarin derivatives typically involves condensation, cyclization, or functional group modification. For example, the Duff reaction (hexamethylenetetramine and glacial acetic acid under reflux) is effective for formylation at the 8-position in related coumarins . To optimize yields, variables such as reaction temperature (e.g., 130°C for 6 hours), stoichiometry of reagents, and purification methods (e.g., recrystallization from ethanol) should be systematically tested. Monitoring reaction progress via TLC and adjusting acid catalysis (e.g., HCl addition) can mitigate side-product formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (e.g., hydroxy, methyl, and chloro groups). Compare chemical shifts with structurally similar compounds like 7-hydroxy-4-methylcoumarin .

- Chromatography : HPLC with UV detection (e.g., λ = 254 nm) can assess purity. Validate methods per ICH Q2(R1) guidelines, including linearity, precision, and LOD/LOQ calculations .

- Melting Point : Compare experimental values (e.g., 197–199°C for analogous coumarins) to literature data to verify crystallinity and purity .

Q. What solvent systems are suitable for solubility testing and formulation studies of this compound?

- Methodological Answer : Prioritize solvents with high polarity (e.g., ethanol, acetic acid) based on solubility trends in structurally related compounds like 7-hydroxycoumarin (1g/100mL in water at 100°C) . For formulation, evaluate solubility in biocompatible solvents (e.g., DMSO for in vitro assays) and use phase diagrams to identify stable dispersion conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Standardize Protocols : Replicate assays using identical conditions (e.g., MIC testing in E. coli ATCC 25922) .

- Control for Impurities : Quantify trace contaminants via LC-MS and correlate their presence with bioactivity outliers .

- Statistical Analysis : Apply multiple imputation methods to handle missing data and assess robustness of conclusions .

Q. What strategies are effective for regioselective modification of this compound to enhance its pharmacological properties?

- Methodological Answer :

- Protecting Groups : Use acetyl or methoxy groups to shield the 7-hydroxy position during electrophilic substitution at the 3- or 6-positions .

- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) to direct halogenation or alkylation to specific sites. Monitor regioselectivity via -NMR .

- Computational Modeling : Perform DFT calculations to predict reactive sites and optimize reaction pathways .

Q. How should researchers design stability studies to evaluate the degradation kinetics of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, acidic/basic buffers) and quantify degradation products via HPLC .

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life predictions. Use LC-MS to identify major degradation pathways (e.g., hydrolysis of the lactone ring) .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in vitro and in vivo?

- Methodological Answer :

- In Vitro : Use liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites. Monitor glucuronidation/sulfation via UDP-glucuronosyltransferase assays .

- In Vivo : Administer -labeled compound to rodent models and analyze plasma/tissue samples using radio-HPLC. Correlate metabolite profiles with toxicity endpoints .

Data Presentation and Publication Guidelines

Q. How can researchers effectively present synthetic and analytical data for this compound in manuscripts?

- Methodological Answer :

- Figures/Tables : Include synthetic schematics with reagent ratios and yields. Use tables to compare spectroscopic data (e.g., NMR shifts) with literature values .

- Graphical Abstracts : Highlight key structural features (e.g., chloro and methyl groups) and bioactivity highlights, avoiding excessive chemical numbering .

- Abstracts : Emphasize the compound’s novelty (e.g., "first synthesis of 8-chloro-substituted coumarin") and methodological rigor (e.g., "validated per ICH guidelines") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.